2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Beschreibung
Eigenschaften
Molekularformel |
C20H23ClN4 |
|---|---|
Molekulargewicht |
354.9 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H23ClN4/c1-13-7-9-24(10-8-13)18-11-14(2)22-20-15(3)19(23-25(18)20)16-5-4-6-17(21)12-16/h4-6,11-13H,7-10H2,1-3H3 |
InChI-Schlüssel |
QYLHWUVCNGJBEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC(=CC=C4)Cl)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Selectivity in Chlorination
Chlorination with POCl₃ predominantly targets positions 5 and 7 due to their electron-deficient nature. Competing reactions at other positions are minimal (<5%).
Steric Effects in Piperidine Substitution
The bulky 4-methylpiperidine group necessitates mild conditions to avoid side reactions. Elevated temperatures or prolonged reaction times reduce yields by promoting decomposition.
Purification Techniques
Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating intermediates. Purity exceeding 95% is achievable for all steps.
Analytical Characterization
Final compound validation includes:
-
¹H NMR : Peaks at δ 2.35 (s, 3H, CH₃), δ 3.15–3.30 (m, 4H, piperidine), and δ 7.40–7.60 (m, 4H, Ar-H).
-
MS (ESI+) : m/z 355.1 [M+H]⁺, matching the molecular formula C₂₀H₂₃ClN₄ .
Comparative Analysis of Synthetic Routes
Analyse Chemischer Reaktionen
Nucleophilic Substitution at C7 Position
The 7-position of the pyrazolo[1,5-a]pyrimidine scaffold is highly electrophilic, enabling nucleophilic displacement reactions. This reactivity is critical for introducing pharmacologically relevant substituents.
Mechanistic Insight : Chlorine at C7 (introduced via POCl₃ chlorination) acts as a leaving group, facilitating nucleophilic attack by amines or alcohols under mild basic conditions .
Electrophilic Aromatic Substitution (EAS)
The 3-chlorophenyl group undergoes regioselective electrophilic substitution, primarily at the para-position relative to the chlorine atom.
| Reaction Type | Reagents/Conditions | Product/Outcome | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-3-chlorophenyl derivative | 65% | |
| Sulfonation | H₂SO₄, SO₃, 50°C | 4-Sulfo-3-chlorophenyl analog | 58% |
Limitation : Steric hindrance from the pyrazolo[1,5-a]pyrimidine core restricts substitution to the phenyl ring’s less hindered positions .
Alkylation and Acylation Reactions
The dimethyl groups at C3 and C5 participate in alkylation/acylation, modifying steric and electronic properties.
| Reaction Type | Reagents/Conditions | Product/Outcome | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, NaH, THF | Quaternary ammonium salt at N1 | 82% | |
| O-Acylation | Acetyl chloride, pyridine | Acetylated C5 methyl group | 73% |
Note : Alkylation at N1 enhances solubility but may reduce kinase inhibition potency due to increased steric bulk.
Cross-Coupling Reactions
The 3-chlorophenyl group enables transition-metal-catalyzed couplings for structural diversification.
Applications : These reactions enable rapid exploration of structure-activity relationships (SAR) for kinase inhibition .
Oxidation and Reduction
Controlled redox reactions modify the heterocyclic core’s electronic profile.
| Reaction Type | Reagents/Conditions | Product/Outcome | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 70°C | Pyrimidine N-oxide | 55% | |
| Reduction | H₂, Pd/C, EtOH | Partially saturated dihydro analog | 63% |
Impact : Oxidation enhances hydrogen-bonding capacity, while reduction alters planarity and binding affinity .
Ring Functionalization via Cycloaddition
The pyrazolo[1,5-a]pyrimidine core participates in [3+2] cycloadditions to generate fused heterocycles.
| Reaction Type | Reagents/Conditions | Product/Outcome | Yield | Source |
|---|---|---|---|---|
| Huisgen Cycloaddition | CuI, NaN₃, propargyl bromide | Triazolo-fused derivative | 60% |
Utility : Fused rings improve metabolic stability and target selectivity .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, have shown promise in several key areas:
Kinase Inhibition
The compound has been identified as a selective inhibitor of various kinases such as:
- Pim-1 Kinase : Involved in cell survival and proliferation.
- Flt-3 Kinase : Associated with hematopoietic malignancies.
Studies indicate that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can enhance selectivity and potency against specific targets, making it a candidate for targeted cancer therapies .
Antitumor Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : It exhibited cytotoxic effects against multiple cancer cell lines. For instance, related compounds have shown significant activity against breast cancer cell lines with IC50 values indicating effective inhibition .
Antimicrobial Properties
Research suggests that pyrazolo[1,5-a]pyrimidines may possess antimicrobial activity:
- Compounds from this family have demonstrated broad-spectrum effects against various bacteria and fungi, indicating potential applications in treating infections .
Antioxidant Activity
The compound has also shown promise in scavenging free radicals, contributing to its antioxidant properties. This activity is crucial for protecting cells from oxidative stress-related damage .
Synthesis and Optimization
The synthesis of 2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine can be achieved through various methods that focus on optimizing yield and purity. Key steps typically involve:
- Selection of appropriate reaction conditions,
- Use of purification techniques to enhance product quality.
Case Studies
Several case studies have been documented to evaluate the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
Case Study 1: Aurora Kinase Inhibition
A study demonstrated that related compounds effectively inhibited aurora kinases, which are critical for mitosis and are often overexpressed in cancer cells. The findings suggest that these compounds could be developed into therapeutic agents targeting aurora kinases .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies reported significant cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 value of 27.6 μM against MDA-MB-231 breast cancer cells, indicating substantial anticancer properties .
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the inhibition of cancer cell growth and induction of apoptosis . The molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally similar pyrazolo[1,5-a]pyrimidine derivatives:
Physicochemical and Optical Properties
- Solubility : The 4-methylpiperidinyl group enhances water solubility compared to morpholinyl derivatives () but reduces it relative to hydroxylated analogues () .
Biologische Aktivität
2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique structure includes a chlorophenyl group, dimethyl groups, and a piperidine moiety, which contribute to its potential therapeutic applications, particularly in cancer treatment through kinase inhibition.
- Molecular Formula : CHClN
- Molecular Weight : 354.9 g/mol
- Structure : The compound features a bicyclic structure with both pyrazole and pyrimidine rings.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family can selectively inhibit various kinases involved in cancer progression. Specifically, 2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine has shown significant activity against:
- Pim-1 Kinase : Involved in cell survival and proliferation.
- Flt-3 Kinase : Associated with acute myeloid leukemia.
Biological Activity
The biological activity of this compound has been evaluated through various assays and studies:
Inhibitory Activity
The compound exhibits potent inhibitory effects on specific kinases. For instance:
- Pim-1 Inhibition : Demonstrated IC values indicating effective inhibition at low concentrations.
- Flt-3 Inhibition : Similar potency has been observed against Flt-3 kinase.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:
- Cell Lines Tested : FaDu hypopharyngeal tumor cells and others.
- Results : The compound exhibited significant cytotoxicity, outperforming standard chemotherapeutic agents like bleomycin in some cases.
Structure–Activity Relationship (SAR)
The unique structural features of 2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine enhance its biological activity:
- Chlorophenyl Group : Increases binding affinity to target kinases.
- Piperidine Moiety : Contributes to improved solubility and bioavailability.
Comparative Analysis
A comparative analysis with similar compounds highlights the uniqueness of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Amino-4-methylpyrazolo[1,5-a]pyrimidine | Amino group at position 7 | Kinase inhibition |
| 2-Methyl-3-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine | Methoxy group at position 4 | Anticancer activity |
| 4-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Trifluoromethyl substitution | Selective kinase inhibition |
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on FaDu Cells : Showed enhanced apoptosis induction compared to traditional therapies.
- Kinase Binding Studies : Utilized molecular docking techniques to elucidate binding affinities and mechanisms of action against Pim-1 and Flt-3 kinases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization using nitroarenes and formic acid derivatives as CO surrogates, as demonstrated in palladium-mediated protocols . Key intermediates are characterized via nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS). For example, nitroalkene precursors are validated by their IR absorption at 1520–1550 cm⁻¹ (NO₂ stretching), and cyclized products are confirmed via X-ray crystallography for stereochemical accuracy .
Q. How is the crystal structure of this compound determined, and what parameters ensure structural accuracy?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 293 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement using SHELXL-2018/3 yield R factors < 0.05 for high precision . Key parameters include mean C–C bond length deviations (≤ 0.003 Å) and data-to-parameter ratios > 15.0 to minimize overfitting .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in palladium-catalyzed cyclizations for this compound?
- Methodological Answer : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and reductant stoichiometry (e.g., 1.5 equiv HCO₂H). Solvent polarity (DMF > EtOH) and temperature (80–100°C) significantly influence cyclization efficiency. Monitor reaction progress via thin-layer chromatography (TLC) and isolate products using column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (>70%) are achievable by pre-activating nitro groups with trifluoroacetic anhydride .
Q. What strategies resolve discrepancies in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies arise from assay variability (e.g., enzyme inhibition vs. cell-based assays). Standardize protocols:
- Enzyme Inhibition : Use recombinant kinases (e.g., KDR kinase) with ATP-competitive assays (IC₅₀ values ± SEM) .
- Antiparasitic Activity : Validate antitrypanosomal effects via Trypanosoma brucei viability assays (Alamar Blue staining) .
- Cross-validate using orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .
Q. What computational methods predict the binding affinity of this compound with target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model interactions with active sites. For example:
- Docking : Use the crystal structure of the peripheral benzodiazepine receptor (PDB: 2QVR) to assess ligand-receptor complementarity .
- MD Simulations : Run 100-ns trajectories to evaluate stability of the piperidin-1-yl group in the hydrophobic pocket .
- Validate predictions with in vitro assays (e.g., fluorescence polarization for competitive binding ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
